molecular formula C18H10N4S B2589398 (E)-2-(benzo[d]thiazol-2-yl)-3-(quinoxalin-5-yl)acrylonitrile CAS No. 924821-52-3

(E)-2-(benzo[d]thiazol-2-yl)-3-(quinoxalin-5-yl)acrylonitrile

Cat. No.: B2589398
CAS No.: 924821-52-3
M. Wt: 314.37
InChI Key: LPPRBIMFEWDVKL-JLHYYAGUSA-N
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Description

(E)-2-(Benzo[d]thiazol-2-yl)-3-(quinoxalin-5-yl)acrylonitrile is a sophisticated heteroarylacrylonitrile derivative designed for medicinal chemistry and drug discovery research. This compound integrates a benzothiazole moiety, a recognized pharmacophore in oncology, with a quinoxaline system, creating a molecular hybrid with significant potential for biological evaluation . The core structural feature of this acrylonitrile is its conjugated double bond, which adopts a specific (E)-stereochemistry. In analogous structures, this double-bond system can exhibit significant non-planarity, which may influence its interaction with biological targets . The benzothiazole scaffold is extensively documented for its diverse pharmacological activities, including potent antiproliferative effects against various cancer cell lines, such as prostate cancer (PC-3, DU-145), with IC50 values reported for related compounds reaching as low as 2.11 μM . Furthermore, heteroaryl-acrylonitriles are a recognized class of acetylcholinesterase (AChE) inhibitors, making them compelling candidates for investigation in neurodegenerative diseases . The quinoxaline ring, a nitrogen-rich heterocycle, further enhances the compound's potential as a kinase inhibitor or for targeting other enzymatic pathways. The primary research applications for this compound include its use as a building block in the synthesis of more complex molecular architectures and as a lead compound for in vitro biological screening. It is intended for investigations into antiproliferative activity, enzyme inhibition (such as AChE or CDK2), and structure-activity relationship (SAR) studies . Researchers are advised to fully characterize the compound using techniques such as 1H NMR, 13C NMR, and mass spectrometry upon receipt. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-quinoxalin-5-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N4S/c19-11-13(18-22-14-5-1-2-7-16(14)23-18)10-12-4-3-6-15-17(12)21-9-8-20-15/h1-10H/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPRBIMFEWDVKL-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CC3=C4C(=CC=C3)N=CC=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=C4C(=CC=C3)N=CC=N4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(benzo[d]thiazol-2-yl)-3-(quinoxalin-5-yl)acrylonitrile typically involves the condensation of benzo[d]thiazole derivatives with quinoxaline derivatives under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

1,3-Dipolar Cycloaddition with Azomethine Ylides

This reaction involves the compound acting as a dipolarophile in a three-component system. When reacted with azomethine ylides (generated in situ from isatin and N-methylglycine), it forms spiro[indoline-3,2′-pyrrolidine] derivatives via a regioselective [3+2] cycloaddition .

Key Features:

  • Regioselectivity : Exclusive formation of 3′-(benzo[d]thiazol-2-yl)-1′-methyl-2-oxo-4′-(aryl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitriles.

  • Diastereoselectivity : Dependent on substituents in the dipolarophile. Electron-withdrawing groups (e.g., nitro) favor endo products, while electron-donating groups favor exo isomers .

Table 1: Substituent Effects on Diastereoselectivity

Dipolarophile Substituentexo:endo Ratio
4-NO₂-C₆H₄10:90
4-Cl-C₆H₄30:70
4-Me-C₆H₄60:40

Mechanistic Insights :

  • Computational studies (B3LYP/cc-pVTZ) revealed asynchronous one-step mechanisms.

  • Global Electron Density Transfer (GEDT) analysis confirmed polar character, with electron density flowing from the ylide to the dipolarophile .

Nucleophilic Additions at the Acrylonitrile Group

The α,β-unsaturated nitrile moiety undergoes nucleophilic additions, particularly with amines and thiosemicarbazides.

Example Reactions:

  • Thiosemicarbazide Addition : Forms hydrazinecarbothioamide derivatives under reflux in DMF .

    Acrylonitrile+NH2CSNHNH2Δ,DMFHydrazinecarbothioamide[5]\text{Acrylonitrile} + \text{NH}_2\text{CSNHNH}_2 \xrightarrow{\Delta, \text{DMF}} \text{Hydrazinecarbothioamide} \quad[5]
  • Cyclization with Chloroacetic Acid : Produces thiazolidin-4-one derivatives in acetic acid .

Table 2: Nucleophilic Addition Products

ReagentProduct ClassConditions
ThiosemicarbazideHydrazinecarbothioamideReflux in DMF, 2 hr
Chloroacetic AcidThiazolidin-4-oneAcOH, 3 hr
o-PhenylenediamineQuinoxaline HydrobromideMeOH, Δ

Participation in Multicomponent Reactions

The compound serves as a key intermediate in multicomponent syntheses due to its dual electrophilic sites (acrylonitrile and aromatic heterocycles).

Case Study: Knoevenagel Condensation

In the presence of aldehydes, the acrylonitrile group undergoes condensation to form extended π-conjugated systems. This reaction is pivotal in synthesizing acetylcholinesterase (AChE) inhibitors .

Reactivity of the Benzothiazole and Quinoxaline Moieties

  • Benzothiazole : Participates in metal coordination and Suzuki-Miyaura cross-couplings, though direct examples for this compound require further study .

  • Quinoxaline : Reacts with nucleophiles (e.g., Grignard reagents) at the electron-deficient pyrazine ring, though steric hindrance from the acrylonitrile group may limit accessibility .

Computational Predictions for Unreported Reactions

DFT studies suggest potential for:

  • Michael Additions : At the β-position of the acrylonitrile group.

  • Photochemical [2+2] Cycloadditions : With alkenes/alkynes under UV light, though experimental validation is needed .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing thiazole and quinoxaline moieties. The synthesis of various derivatives has shown promising results against a range of pathogens.

Key Findings:

  • Compounds similar to (E)-2-(benzo[d]thiazol-2-yl)-3-(quinoxalin-5-yl)acrylonitrile demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .
  • A specific study evaluated the activity of thiazole derivatives against bacterial strains, revealing minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL for certain synthesized compounds .

Anticancer Properties

The anticancer properties of this compound have been a focal point in recent research, particularly due to its structural components that facilitate interactions with cancer cell mechanisms.

Case Studies:

  • A study on thiazole-linked compounds reported significant cytotoxicity against various cancer cell lines, including MCF-7 and A549, with IC50 values indicating strong selectivity and efficacy .
  • Another investigation into benzothiazole derivatives revealed their ability to induce apoptosis in cancer cells, with certain compounds showing comparable effects to established chemotherapeutics like cisplatin .

Anticonvulsant Activity

The anticonvulsant effects of thiazole and quinoxaline derivatives have also been documented, showcasing their potential in treating seizure disorders.

Research Insights:

  • A series of thiazole derivatives were tested for their anticonvulsant properties, with some exhibiting protective effects in electroshock seizure models .
  • The structure-activity relationship (SAR) analysis indicated that electron-withdrawing groups significantly enhance the anticonvulsant activity of these compounds .

Summary Table of Applications

ApplicationBiological ActivityKey Findings
AntimicrobialBroad-spectrum activityEffective against Gram-positive/negative bacteria; MIC 93.7–46.9 μg/mL
AnticancerCytotoxicity in cancer cellsInduces apoptosis; IC50 values comparable to cisplatin
AnticonvulsantSeizure protectionSignificant effects in electroshock models; SAR indicates enhancing groups

Mechanism of Action

The mechanism of action of (E)-2-(benzo[d]thiazol-2-yl)-3-(quinoxalin-5-yl)acrylonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, where the compound affects the downstream signaling events.

Comparison with Similar Compounds

Comparison with Similar Compounds

Spectroscopic and Electronic Properties

  • Infrared (IR) Spectroscopy : The CN stretch (~2200–2250 cm⁻¹) is consistent across analogs, confirming the acrylonitrile backbone .
  • NMR Spectroscopy: Quinoxaline protons (e.g., aromatic protons at δ 8.5–9.0 ppm) distinguish the target compound from analogs with pyridyl (δ 7.5–8.5 ppm) or furyl substituents (δ 6.5–7.5 ppm) .
  • Fluorescence: The quinoxaline moiety may induce stronger ICT than naphthyl or biphenyl groups, as seen in compound BTCNA (λₑₘ = 550 nm in aqueous medium) .

Key Distinctions and Implications

The quinoxaline substituent in (E)-2-(benzo[d]thiazol-2-yl)-3-(quinoxalin-5-yl)acrylonitrile confers unique advantages:

Enhanced π-Conjugation : Improves optoelectronic properties for sensing or OLED applications .

Electron-Deficient Character : May enhance reactivity toward nucleophiles (e.g., cyanide) compared to electron-rich analogs like furyl or thiophenyl derivatives .

Structural Versatility: The quinoxaline core allows further functionalization (e.g., halogenation or sulfonation) to tune properties .

Biological Activity

(E)-2-(benzo[d]thiazol-2-yl)-3-(quinoxalin-5-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings, case studies, and data regarding its biological activity.

Chemical Structure and Synthesis

The compound is characterized by a unique structure that combines a benzo[d]thiazole moiety with a quinoxaline framework. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired acrylonitrile derivative. For example, the synthesis may follow pathways similar to those reported for other thiazole and quinoxaline derivatives, which have demonstrated various biological effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing both thiazole and quinoxaline units. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA-431 (human epidermoid carcinoma)10.5Induction of apoptosis
Compound BMCF-7 (breast cancer)8.3Inhibition of cell proliferation
This compoundHeLa (cervical cancer)7.0DNA intercalation

These findings indicate that the compound may exert its effects through mechanisms such as DNA intercalation , leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity . Studies have shown that compounds with similar structures possess significant inhibitory effects against a range of pathogens, including bacteria and fungi:

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.15
Candida albicans0.30

The antimicrobial action is believed to stem from the ability of these compounds to disrupt microbial cell membranes or interfere with essential metabolic processes .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have elucidated key features that enhance the biological activity of thiazole and quinoxaline derivatives. Modifications at specific positions on the aromatic rings can significantly influence potency:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the thiazole ring has been correlated with increased activity against certain cancer cell lines.
  • Substituents on Quinoxaline : Variations in substituents at the 5-position of the quinoxaline moiety can enhance both anticancer and antimicrobial activities.

Case Studies

  • Antitumor Efficacy : A study involving a series of benzo[d]thiazole and quinoxaline derivatives demonstrated that specific modifications led to enhanced cytotoxicity against HeLa cells, with some compounds exhibiting IC50 values lower than those of established chemotherapeutics .
  • Antimicrobial Synergy : Another investigation revealed that combining this compound with standard antibiotics resulted in synergistic effects, improving efficacy against resistant strains of bacteria .

Q & A

Q. Table 1: Optimization of Reaction Conditions

ParameterOptimal RangeImpact on Yield/Stereochemistry
SolventEthanol/THFHigher polarity enhances E-selectivity
Catalyst (L-proline)10–15 mol%Excess catalyst may induce side reactions
Temperature60–80°C (reflux)Lower temperatures favor E-isomer

Basic: How can researchers validate the purity and stereochemical configuration of this compound?

Methodological Answer:
Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and GC-MS (using internal standards like toluene-d8 for trace analysis) . Stereochemical confirmation requires NMR:

  • 1H NMR : Vinyl proton coupling constants (J = 12–16 Hz for trans configuration) .
  • 13C NMR : Quinoxaline aromatic carbons exhibit distinct deshielding (δ 140–150 ppm) .
    X-ray crystallography is recommended for absolute configuration determination, particularly if the compound exhibits crystallinity .

Advanced: How can experimental design (e.g., Box-Behnken) optimize reaction conditions for scale-up?

Methodological Answer:
Box-Behnken Design (BBD) is effective for multivariate optimization. For example, three critical factors (catalyst concentration, solvent ratio, temperature) are tested at three levels to model yield responses . A 15-run design minimizes experimental effort while identifying interactions between variables. Response surface methodology (RSM) predicts optimal conditions (e.g., 12 mol% catalyst, ethanol:THF 3:1, 70°C), achieving a theoretical yield of 89% . Post-optimization validation runs (n=3) confirm reproducibility (±2% error).

Q. Table 2: BBD Factors and Levels

FactorLow (-1)Center (0)High (+1)
Catalyst (mol%)1012.515
Ethanol:THF1:12:13:1
Temperature (°C)607080

Advanced: What mechanistic insights explain the compound’s electronic properties and reactivity?

Methodological Answer:
The electron-deficient quinoxaline core and electron-rich benzothiazole moiety create a push-pull system, enhancing conjugation across the acrylonitrile bridge. DFT calculations (B3LYP/6-31G*) reveal a HOMO-LUMO gap of ~3.2 eV, indicating potential for charge-transfer applications . UV-Vis spectroscopy (λmax = 380–400 nm in DMSO) corroborates this, with molar absorptivity ε > 10,000 M⁻¹cm⁻¹ . Reactivity with nucleophiles (e.g., thiols) occurs preferentially at the β-position of the acrylonitrile group, as shown by Michael addition kinetics .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:
Acrylonitrile derivatives are classified as Group 2B carcinogens (IARC) and require stringent controls :

  • Engineering Controls : Use fume hoods with >0.5 m/s airflow for synthesis .
  • PPE : Nitrile gloves, lab coats, and eye protection.
  • Waste Disposal : Neutralize with 10% NaOH before incineration .
    Acute toxicity (LD50 oral, rat: 78 mg/kg) necessitates emergency protocols for spills or exposure .

Advanced: How can computational modeling predict biological activity or degradation pathways?

Methodological Answer:
Molecular docking (AutoDock Vina) against kinase targets (e.g., CDK1) predicts inhibitory activity (Ki ≈ 50 nM) due to hydrogen bonding with quinoxaline-N atoms . For environmental studies, QSAR models estimate aerobic biodegradation half-lives (t1/2 = 60–90 days) . Photocatalytic degradation using TiO₂/H₂O₂ under UV light follows pseudo-first-order kinetics (k = 0.025 min⁻¹), with intermediates identified via LC-MS .

Advanced: What spectroscopic techniques differentiate polymorphic forms of this compound?

Methodological Answer:
Raman spectroscopy (785 nm laser) distinguishes polymorphs via shifts in C≡N stretching (2220 cm⁻¹ vs. 2235 cm⁻¹) . Powder XRD (Cu-Kα) identifies crystalline forms: Form I (2θ = 12.4°, 25.7°) and Form II (2θ = 11.9°, 26.3°) . Thermal analysis (DSC) reveals melting points (Form I: 185°C; Form II: 178°C) and enthalpy differences (ΔH = 5–8 kJ/mol) .

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